molecular formula C6H5BrClN3O2 B14031561 1-Amino-5-bromo-3-chloro-6-oxo-pyridine-2-carboxamide

1-Amino-5-bromo-3-chloro-6-oxo-pyridine-2-carboxamide

Cat. No.: B14031561
M. Wt: 266.48 g/mol
InChI Key: LRVNEVWIPXMXDT-UHFFFAOYSA-N
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Description

1-Amino-5-bromo-3-chloro-6-oxo-pyridine-2-carboxamide is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of bromine, chlorine, and an amino group on a pyridine ring, makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-bromo-3-chloro-6-oxo-pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-bromo-3-chloro-6-oxo-pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-Amino-5-bromo-3-chloro-6-oxo-pyridine-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in studying enzyme interactions and as a potential inhibitor for specific biological pathways.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It finds applications in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Amino-5-bromo-3-chloro-6-oxo-pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-Amino-5-bromo-3-chloro-6-oxo-pyridine-2-carboxylic acid
  • 1-Amino-5-bromo-3-chloro-6-oxo-pyridine-2-carboxylate

Comparison: Compared to its analogs, 1-Amino-5-bromo-3-chloro-6-oxo-pyridine-2-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group enhances its solubility and reactivity, making it more suitable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C6H5BrClN3O2

Molecular Weight

266.48 g/mol

IUPAC Name

1-amino-5-bromo-3-chloro-6-oxopyridine-2-carboxamide

InChI

InChI=1S/C6H5BrClN3O2/c7-2-1-3(8)4(5(9)12)11(10)6(2)13/h1H,10H2,(H2,9,12)

InChI Key

LRVNEVWIPXMXDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C(=C1Cl)C(=O)N)N)Br

Origin of Product

United States

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